molecular formula C12H15BrN2O2 B2869553 (5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone CAS No. 1997988-04-1

(5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone

Cat. No.: B2869553
CAS No.: 1997988-04-1
M. Wt: 299.168
InChI Key: VDTBJKNVJKVHBW-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is a sophisticated heterocyclic compound designed for versatile application in medicinal chemistry and drug discovery research. This building block features a 5-bromofuran-2-carbonyl moiety linked to an azetidine-pyrrolidine hybrid scaffold, a combination that offers unique steric and electronic properties for exploring structure-activity relationships . The bromine substituent on the furan ring enhances reactivity for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to efficiently create diverse chemical libraries . The azetidine and pyrrolidine rings contribute conformational rigidity and three-dimensionality, which are valuable traits for improving target binding affinity and selectivity, particularly in the development of modulators for GPCRs and enzymes . With a molecular weight of 299.16 g/mol and a calculated LogP of approximately 2.2, this compound exhibits a favorable balance of lipophilicity and molecular size . Its topological polar surface area of 36.7 Ų suggests potential for good membrane permeability . The defined stereochemistry and modular design of this scaffold support its use in lead optimization campaigns for various therapeutic areas, including central nervous system (CNS) disorders and antimicrobial applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-11-4-3-10(17-11)12(16)15-7-9(8-15)14-5-1-2-6-14/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTBJKNVJKVHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Furfural

The synthesis of 5-bromo-2-furfural, a key precursor, traditionally employs molecular bromine (Br₂) in solvents like dichloromethane or acetic acid. However, poor regioselectivity often leads to di-brominated byproducts. Recent improvements utilize ionic liquids such as [bmim]Br₃ under solvent-free conditions, achieving >90% mono-bromination selectivity (Table 1).

Table 1: Bromination of 2-Furfural Under Varied Conditions

Brominating Agent Solvent Temp (°C) Selectivity (%) Yield (%)
Br₂ CH₂Cl₂ 0–25 65–70 68
[bmim]Br₃ Solvent-free 60 92 85

Oxidation to 5-Bromofuran-2-carboxylic Acid

5-Bromo-2-furfural is oxidized using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO to yield 5-bromofuran-2-carboxylic acid, followed by conversion to acyl chloride via thionyl chloride (SOCl₂).

Synthesis of 3-(Pyrrolidin-1-yl)azetidine

Azetidine Ring Formation

Iodocyclization of homoallylamines provides 2-(iodomethyl)azetidines at 20°C, while raising the temperature to 50°C induces isomerization to pyrrolidines. For the target compound, low-temperature conditions are critical to preserve the azetidine scaffold.

Example Protocol :

  • Substrate : Homoallylamine derivative (1.0 equiv).
  • Reagent : I₂ (1.2 equiv) in CH₂Cl₂.
  • Conditions : 20°C, 12 h.
  • Yield : 78–85% azetidine.

Functionalization with Pyrrolidine

Nucleophilic substitution of 3-iodoazetidine with pyrrolidine in the presence of K₂CO₃ in DMF achieves the desired substitution (Scheme 1).

Scheme 1 :
3-Iodoazetidine + Pyrrolidine → 3-(Pyrrolidin-1-yl)azetidine (Yield: 72%).

Coupling Strategies for Final Assembly

Acyl Chloride-Amine Coupling

Reacting 5-bromofuran-2-carbonyl chloride with 3-(pyrrolidin-1-yl)azetidine in THF with Et₃N as a base yields the target compound (Figure 2).

Optimized Conditions :

  • Molar Ratio : 1:1.2 (azetidine:acyl chloride).
  • Base : Et₃N (2.5 equiv).
  • Temp : 0°C → RT, 6 h.
  • Yield : 68%.

Direct Friedel-Crafts Acylation

Alternative approaches employ Friedel-Crafts acylation of 5-bromofuran with 3-(pyrrolidin-1-yl)azetidine-1-carbonyl chloride, though this method suffers from low regioselectivity (<50%).

Challenges and Optimization

Regioselectivity in Bromination

Excess bromine or prolonged reaction times favor di-bromination, necessitating precise stoichiometric control. Ionic liquids mitigate this by stabilizing reactive intermediates.

Azetidine-Pyrrolidine Stability

The basicity of pyrrolidine can lead to azetidine ring opening under acidic conditions. Employing non-polar solvents (e.g., toluene) and low temperatures improves stability.

Purification Challenges

Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) effectively isolates the final product, though HPLC analysis (Shimadzu LC-10 Avp, H₂O/MeOH 30:70) confirms >98% purity.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Methods

Method Key Step Yield (%) Purity (%)
Acyl Chloride Coupling Amine-acyl chloride 68 98
Friedel-Crafts Electrophilic substitution 42 85
Reductive Amination Not reported

Scientific Research Applications

(5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone has multiple applications across various scientific disciplines:

  • Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing novel materials.

  • Biology: Investigated for its potential bioactivity, including antimicrobial, antiviral, or enzyme inhibitory properties.

  • Medicine: Research into its potential therapeutic applications, such as in drug development for neurological disorders or as an intermediate in the synthesis of pharmacologically active compounds.

  • Industry: Utilized in the development of specialty chemicals, advanced polymers, and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone depends on its application:

  • Biological Systems: It may interact with cellular enzymes, receptors, or DNA to exert its biological effects. Specific pathways could involve inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

  • Chemical Systems: Acts as a versatile intermediate due to the reactivity of its functional groups, allowing it to participate in a variety of synthetic transformations.

Comparison with Similar Compounds

Key Structural Features :

  • 5-Bromofuran : Enhances stability and directs regioselective reactions.
  • Azetidine-Pyrrolidine Hybrid : A constrained bicyclic amine system that may modulate pharmacokinetic properties (e.g., solubility, bioavailability).

Structural Analogues with Brominated Furan/Benzofuran Moieties

(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (CAS 1261352-83-3)
  • Structure : Benzofuran core (vs. furan in the target compound) with a phenyl ketone substituent.
  • Molecular Formula : C₁₆H₁₁BrO₂ (MW: 331.17 g/mol) .
  • Key Differences :
    • Benzofuran’s extended aromatic system increases lipophilicity (logP ≈ 3.5 vs. ~2.8 for furan derivatives).
    • Lacks the azetidine-pyrrolidine group, reducing steric hindrance.
(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone (CAS 303145-30-4)
  • Structure : Brominated benzofuran with a dichlorophenyl ketone.
  • Molecular Formula : C₁₆H₉BrCl₂O₂ (MW: 400.06 g/mol) .
  • Key Differences :
    • Dichlorophenyl group introduces strong electron-withdrawing effects, altering reactivity.
    • Bulkier aromatic substituents may hinder membrane permeability compared to the target compound’s amine system.

Analogues with Azetidine/Pyrrolidine Substituents

(5-Bromofuran-2-yl)(pyrrolidin-1-yl)methanone (BD274607)
  • Structure : Similar to the target compound but lacks the azetidine ring.
  • Molecular Formula: C₉H₁₀BrNO₂ (MW: 260.09 g/mol) .
  • Simpler structure may improve synthetic accessibility (90% yield reported for related bromofuranones ).
Pyrrole-Derived Cannabinoids (e.g., JWH-030)
  • Structure: Pyrrole core with morpholinoethyl or carbon-chain substituents.
  • Key Differences: Pyrrole derivatives exhibit lower CB1 receptor affinity compared to indole analogues . The azetidine-pyrrolidine system in the target compound may mimic morpholinoethyl groups in cannabinoids but with enhanced rigidity .

Functional Group Comparisons

Compound Core Structure Substituent Molecular Weight (g/mol) Key Property
Target Compound Furan Azetidine-pyrrolidine 313.16 High nitrogen density, moderate logP
(5-Bromo-3-methylbenzofuran-2-yl)(phenyl)methanone Benzofuran Phenyl 331.17 High lipophilicity
BD274607 Furan Pyrrolidine 260.09 Simplified amine system
1-(5-Bromobenzofuran-2-yl)-2-mesitylethanone oxim Benzofuran Mesityl + oxim 372.25 Polar functional group (oxim)

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